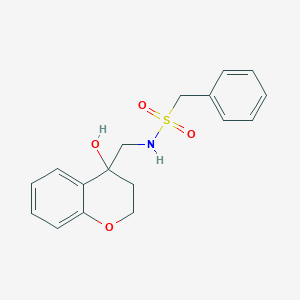

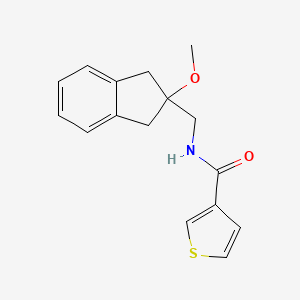

N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

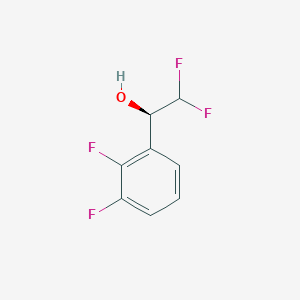

N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide, also known as HCT-1026, is a novel compound that has been synthesized for potential use in scientific research. This compound is a member of the chroman class of compounds, which have been shown to have various biological activities.

科学的研究の応用

Analytical Applications in Lipid Peroxidation Assays

One scientific application of methanesulfonic acid derivatives, closely related to N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide, is in the development of analytical techniques for assessing lipid peroxidation. Gérard-Monnier and colleagues (1998) discovered that 1-methyl-2-phenylindole reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under acidic conditions, forming a stable chromophore with intense maximal absorbance. This reaction, optimized using methanesulfonic acid, serves as the basis for a new colorimetric assay of lipid peroxidation, allowing for the measurement of MDA and 4-hydroxyalkenals in biological samples (Gérard-Monnier et al., 1998).

Drug Metabolism and Biocatalysis

In the realm of drug metabolism, methanesulfonic acid derivatives have been utilized in studying the metabolic pathways of pharmaceutical compounds. Zmijewski et al. (2006) demonstrated the application of a microbial-based surrogate biocatalytic system using Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach facilitated the generation of several metabolites in sufficient quantities for structural characterization, highlighting the potential of methanesulfonic acid derivatives in elucidating drug metabolism pathways (Zmijewski et al., 2006).

Synthesis of Vinylsulfones and Vinylsulfonamides

Methanesulfonic acid derivatives are also crucial in synthetic organic chemistry, particularly in the synthesis of vinylsulfones and vinylsulfonamides, which have a broad range of biological activities. A study presented a simple and efficient protocol for the dehydrative synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, showcasing the versatility of methanesulfonic acid derivatives in synthesizing compounds with significant enzyme inhibition potential (2020).

Buffer Solutions in Biochemical Research

Methanesulfonic acid derivatives play a role in biochemical research, particularly in the preparation of buffer solutions. Taha and Lee (2010) investigated the solubilities and transfer free energies of TRIS and related buffers from water to aqueous ethanol solutions, underlining the importance of these compounds in creating stable pH environments for various biochemical and physiological studies (Taha & Lee, 2010).

作用機序

Target of Action

It has been found to block male gamete formation in the malaria parasite life cycle , suggesting that it may target proteins or enzymes involved in this process.

Result of Action

The compound has been found to block male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito with nanomolar activity . This suggests that it may have potential as an antimalarial agent, particularly in strategies aimed at blocking transmission.

特性

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c19-17(10-11-22-16-9-5-4-8-15(16)17)13-18-23(20,21)12-14-6-2-1-3-7-14/h1-9,18-19H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBVIJDLFOWNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2942095.png)

![Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-](/img/structure/B2942097.png)

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942099.png)

![4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2942107.png)

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2942118.png)